3,5-Dihydroxy-D-Phenylalanine
Description
3,5-Dihydroxy-D-Phenylalanine (D-DOPA) is a non-proteinogenic amino acid characterized by two hydroxyl groups at the 3 and 5 positions of the phenyl ring and a D-configuration at the chiral center. This structural arrangement distinguishes it from its L-isomer and other tyrosine derivatives.
Properties
Molecular Weight |
197.19 |
|---|---|
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomer: 3,5-Dihydroxy-L-Phenylalanine (L-DOPA)
The L-isomer of 3,5-Dihydroxy-Phenylalanine is a well-studied compound, particularly in neurological contexts as a precursor to dopamine. Key differences include:
- Stereochemistry : The D-configuration of 3,5-Dihydroxy-D-Phenylalanine renders it biologically distinct, as enzymes and receptors often exhibit chirality-specific interactions. For example, L-DOPA is metabolized to dopamine in the brain, whereas the D-isomer lacks this activity .
- Applications : L-DOPA is a frontline treatment for Parkinson’s disease, while the D-isomer may serve niche roles in synthetic chemistry or as a chiral building block .
Table 1: Stereoisomer Comparison
| Property | This compound | 3,5-Dihydroxy-L-Phenylalanine |
|---|---|---|
| Configuration | D | L |
| Biological Activity | Limited neurological role | Dopamine precursor |
| CAS Number | Not provided | Referenced in |
Halogenated Derivatives
3,5-Diiodo-L-Tyrosine
- Structure : Replaces hydroxyl groups with iodine atoms at positions 3 and 5.
- Role in Biology : A precursor in thyroxine (T4) and triiodothyronine (T3) biosynthesis. The iodine atoms are critical for thyroid hormone function, unlike the hydroxyl groups in D-DOPA .
- Applications : Used in thyroid disorder research and radiolabeling studies .
3,5-Dibromo-D-Phenylalanine
Table 2: Halogenated Derivatives Comparison
| Compound | Substituents | Molecular Weight | Key Applications |
|---|---|---|---|
| This compound | -OH, -OH | ~197.18 (est.) | Antioxidant, intermediate |
| 3,5-Diiodo-L-Tyrosine | -I, -I | 433.00 | Thyroid hormone synthesis |
| 3,5-Dibromo-D-Phenylalanine | -Br, -Br | 322.98 | Synthetic chemistry |
Functional Group Analogs: Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
- Structure : Features a 3,4-dihydroxy phenyl group conjugated to an acrylic acid moiety.
- Comparison :
Pharmacological Analogs: Thyroxine (T4) and Triiodothyronine (T3)
- Structure : Thyroid hormones with iodinated tyrosine residues. T4 has four iodine atoms, while T3 has three.
- Comparison: Substituents: Thyroxine derivatives rely on iodine for hormone-receptor binding, whereas D-DOPA’s hydroxyl groups may facilitate metal ion coordination.
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